Propargyl-DOTA-tris(tBu)ester
Übersicht
Beschreibung
Propargyl-DOTA-tris(tBu)ester is a chemical compound with the formula C31H55N5O7 . It is a white powder and is a bifunctional DOTA derivative used for “Click” reactions .
Synthesis Analysis
A study describes a synthetic strategy of DOTA preparation and its linkage to peptides directly on solid-phase support . The DOTA was prepared from a cyclen precursor on solid-phase and linked specifically to Bombesin (BN) peptides . The resultant DOTA-coupled peptides were radiolabeled efficiently with 68 Ga .
Molecular Structure Analysis
The molecular structure of Propargyl-DOTA-tris(tBu)ester is represented by the formula C31H55N5O7 . It has a molecular weight of 755.77 .
Chemical Reactions Analysis
The gold-catalyzed reactions of propargyl esters have been studied extensively . These reactions have been used in synthetic strategies for a variety of bioactive natural products and compounds of current pharmaceutical and materials interest .
Physical And Chemical Properties Analysis
Propargyl-DOTA-tris(tBu)ester is a white powder . It has a molecular weight of 755.77 and a chemical formula of C31H55N5O7 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Applicability in Derivatized Scaffolds
Propargyl-DOTA-tris(tBu)ester, as part of the DOTA derivatives, plays a crucial role in cancer diagnosis and therapy. Wängler et al. (2008) highlighted the importance of DOTA derivatives, including tris-tBu-DOTA, in forming stable complexes with metal ions for in vivo applications. Their research improved the synthesis routes for various DOTA derivatives and determined their applicability in multimerization reactions using amino-functionalized PAMAM dendrimers. This demonstrates the compound's utility in generating homogeneous DOTA-multimers, which are significant in cancer diagnosis and therapeutic applications (Wängler et al., 2008).
Use in DOTA–Peptide Conjugates
Jamous et al. (2012) discussed the synthesis of DOTA-tris(OPp ester), a prochelator, starting from cyclen. This prochelator was used for creating several DOTA peptide conjugates, which are crucial for molecular imaging and therapy with radionuclides. Unlike the cleavage of DOTA-tris(tBu ester) conjugates, this new prochelator does not require extended deprotection time, resulting in clean and homogeneous products (Jamous et al., 2012).
Application in MRI Contrast Agents
Anelli et al. (2001) described the synthesis of DOTA tris(phenylmethyl) ester, a monoreactive derivative of DOTA. This compound was utilized in creating a DOTA monoamide gadolinium complex, which is a component of mixed micelles used as MRI contrast agents. This research underscores the relevance of DOTA derivatives in developing effective MRI contrast agents (Anelli et al., 2001).
Facilitation in Molecular Imaging
Li et al. (2009) explored the synthesis of DOTA-Tris(tBu) ester, highlighting its role in molecular imaging. The compound can be labeled with various functional moieties or macromolecules to enhance targeting specificity, intracellular delivery, bio-compatibility, and pharmacokinetics of contrast media in molecular imaging. This shows its potential in improving the efficacy and specificity of molecular imaging techniques (Li et al., 2009).
Wirkmechanismus
Target of Action
Propargyl-DOTA-tris(tBu)ester is a bifunctional DOTA derivative . It is primarily used for “Click” reactions . The compound’s primary targets are peptides and antibodies , which it labels for various applications, including drug delivery .
Mode of Action
The compound’s mode of action involves the formation of stable and inert complexes under physiological conditions . It has a free carboxyl group that can be easily activated using uronium or phosphonium coupling reagents, enabling it to be attached to peptide amino groups .
Pharmacokinetics
The compound is known to have good solubility in dmf and dcm , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of Propargyl-DOTA-tris(tBu)ester is the successful labeling of peptides and antibodies . This labeling facilitates the development of DOTA-linked molecular imaging and therapy agents for clinical translation .
Action Environment
The action of Propargyl-DOTA-tris(tBu)ester can be influenced by environmental factors. For instance, the compound should be stored at -20℃, protected from light and moisture . Furthermore, the removal of the t-butyl ester groups from the DOTA occurs during the course of the TFA-mediated cleavage reaction . The progress of this reaction should be monitored as the cleavage of these esters is slow, owing to the proximity of the basic ring nitrogens .
Eigenschaften
IUPAC Name |
tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-10-[2-oxo-2-(prop-2-ynylamino)ethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H55N5O7/c1-11-12-32-25(37)21-33-13-15-34(22-26(38)41-29(2,3)4)17-19-36(24-28(40)43-31(8,9)10)20-18-35(16-14-33)23-27(39)42-30(5,6)7/h1H,12-24H2,2-10H3,(H,32,37) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCCMOOFLZFMFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H55N5O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-DOTA-tris(tBu)ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.